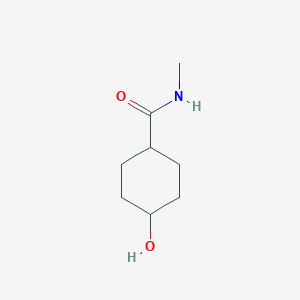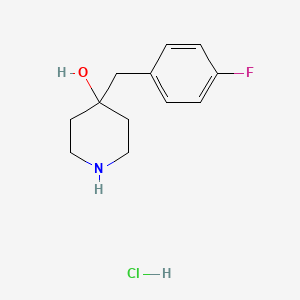
4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride
Overview
Description
4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is a chemical substance that has gained increasing interest in research and industry due to its unique properties and potential implications in various fields. It serves as one of the reagents for the discovery of AZD3514, an androgen receptor down regulator for the treatment of advanced prostate cancer . It also functions as an intermediate in the synthesis of haloperidol, an antidyskinetic, antipsychotic, and neuroprotective product .
Synthesis Analysis
The synthesis of this compound involves a reaction mixture that is stirred at 25°C for 1 hour. The reaction mixture is then concentrated to give the final product .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string FC(C=C1)=CC=C1CC2CCNCC2.Cl . The molecular formula is C12H17ClFNO, and the molecular weight is 245.72 g/mol.Scientific Research Applications
PET Imaging and Radiotracers
4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride has been explored in the synthesis of PET (Positron Emission Tomography) radioligands. These radioligands, containing the 4-(4-fluorobenzyl)piperidine moiety, were designed to target NR2B subunit-containing NMDA receptors. However, studies indicated poor brain penetration and high accumulation in bone and cartilage, suggesting caution in using this compound as a PET radiotracer (Labas et al., 2011).
Synthesis and Structural Studies
The compound has been utilized in the synthesis of isotopomers, particularly through Grignard reactions and catalytic H/D exchange in benzylic positions. These methods aim to improve the utility and versatility of the compound in various chemical syntheses (Proszenyák et al., 2005).
Pharmaceutical Intermediates
Significant research has been done on the use of this compound as an intermediate in pharmaceutical synthesis. For instance, it has been employed in the hydrogenation process to yield valuable pharmaceutical intermediates, with investigations on the effects of solvents, temperature, and catalysts on the conversion and rate of hydrogenation (Proszenyák et al., 2004).
Anticancer Research
There is ongoing research into the biological activities of 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives, including those derived from this compound. These studies focus on their potential antibacterial, antifungal, and anticancer properties, particularly against prostate, breast, and colon cancer cell lines (Binici et al., 2021).
Acetylcholine Transporter Studies
The compound has also been synthesized and evaluated as a potential agent for in vivo studies of acetylcholinesterase, an enzyme linked to neurological diseases like Alzheimer's. However, the studies suggested that it might not be suitable for this purpose due to its nonspecific distribution in the brain (Lee et al., 2000).
Safety and Hazards
The safety information for 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride includes hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary target of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with neurodegenerative diseases.
Mode of Action
It is believed to interact with beta-secretase 1, potentially inhibiting its activity . This interaction could lead to a decrease in the production of beta-amyloid peptide, thereby potentially mitigating the progression of neurodegenerative diseases.
Biochemical Pathways
Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptide . By inhibiting Beta-secretase 1, the compound could disrupt this pathway, reducing the accumulation of beta-amyloid peptide.
Result of Action
Given its potential inhibitory effect on beta-secretase 1, it could lead to a reduction in the production of beta-amyloid peptide . This could potentially alleviate the symptoms of neurodegenerative diseases characterized by the accumulation of this peptide.
Biochemical Analysis
Biochemical Properties
4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. One notable interaction is with the enzyme tyrosinase, which is involved in melanin production. This compound has been identified as a potential tyrosinase inhibitor, showing promise in preventing skin pigmentation and melanoma . Additionally, it interacts with the chemokine receptor CCR5, which is essential for HIV-1 entry into cells. By acting as a CCR5 antagonist, this compound can inhibit HIV-1 infection .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In immune cells, particularly those expressing CCR5, this compound can block HIV-1 entry, thereby preventing viral replication and spread . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. As a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the hydroxylation of monophenols to o-diphenols, a key step in melanin synthesis . In the case of CCR5 antagonism, the compound forms a salt-bridge interaction with the receptor’s basic nitrogen atom, blocking HIV-1 from binding and entering the host cell . These interactions highlight the compound’s ability to modulate enzyme activity and receptor function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that it remains stable under controlled conditions, maintaining its inhibitory effects on tyrosinase and CCR5 over extended periods . Prolonged exposure to environmental factors such as light and temperature may lead to degradation, reducing its effectiveness. Long-term studies in vitro and in vivo have demonstrated sustained inhibition of target enzymes and receptors, indicating its potential for chronic therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity and CCR5-mediated HIV-1 entry without significant adverse effects . Higher doses may lead to toxicity, manifesting as cellular damage or systemic side effects. Threshold effects have been observed, where a minimum effective dose is required to achieve desired biochemical outcomes. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. In the case of tyrosinase inhibition, the compound affects the metabolic flux of melanin synthesis, reducing the production of melanin precursors . Additionally, its interaction with CCR5 influences the metabolic pathways associated with HIV-1 entry and replication . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12;/h1-4,14-15H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODQQZVHIMUSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=C(C=C2)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1445325.png)
![2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide](/img/structure/B1445326.png)
![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-](/img/structure/B1445327.png)

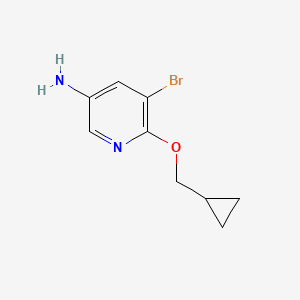
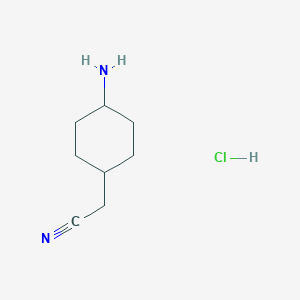
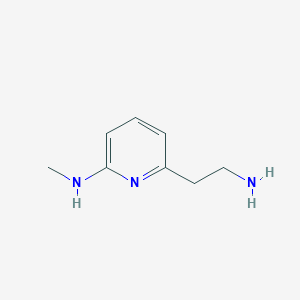


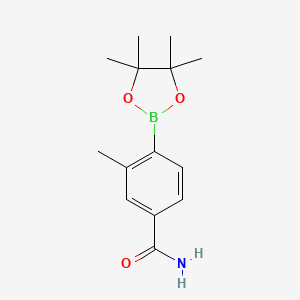

![Methyl 4-[(chloroacetyl)amino]-3-hydroxybenzoate, tech](/img/structure/B1445340.png)

